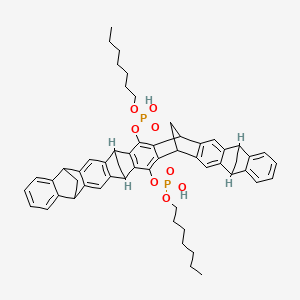
Momelotinib-2,2,6,6-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momelotinib-2,2,6,6-d6 is a deuterated form of momelotinib, an oral Janus kinase 1 and 2 (JAK1/JAK2) and activin A receptor, type I (ACVR1) inhibitor. It has been developed for the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic stability of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of momelotinib involves several key steps:
Nucleophilic Addition Reaction: The starting material, 4-morpholinoaniline, reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.
Conversion to Enaminone: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal.
Condensation Reaction: The enaminone intermediate is condensed with 1-(morpholinophenyl)guanidine at elevated temperatures in alcoholic alkali to form the desired pyrimidine.
Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.
Amidation Reaction: The final step involves amidation to produce momelotinib.
Industrial Production Methods: The industrial production of momelotinib follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: Momelotinib can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common in the synthesis of momelotinib.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic reagents such as cyanamide and dimethylformamide are used in the synthesis.
Major Products: The major products formed from these reactions include various intermediates like 1-(4-morpholinophenyl)guanidine and methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate, leading to the final product, momelotinib .
Scientific Research Applications
Momelotinib-2,2,6,6-d6 is primarily used in scientific research to study the pharmacokinetics and metabolic stability of momelotinib. It is used in:
Chemistry: To understand the chemical stability and reactivity of momelotinib.
Biology: To study the biological effects and interactions of momelotinib with cellular targets.
Medicine: To investigate the therapeutic potential and efficacy of momelotinib in treating myelofibrosis and other related conditions.
Industry: To develop and optimize production methods for momelotinib
Mechanism of Action
Momelotinib exerts its effects by inhibiting JAK1, JAK2, and ACVR1. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of myelofibrosis cells. By inhibiting ACVR1, momelotinib also reduces the production of hepcidin, a regulator of iron metabolism, thereby alleviating anemia associated with myelofibrosis .
Comparison with Similar Compounds
Ruxolitinib: Another JAK1/JAK2 inhibitor used for myelofibrosis.
Fedratinib: A JAK2 inhibitor with similar therapeutic applications.
Pacritinib: A JAK2 and FLT3 inhibitor used in myelofibrosis treatment
Uniqueness: Momelotinib is unique due to its dual inhibition of JAK1/JAK2 and ACVR1, which provides additional benefits in alleviating anemia, a common complication in myelofibrosis patients .
Properties
Molecular Formula |
C23H22N6O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[cyano(dideuterio)methyl]-4-[2-[4-(2,2,6,6-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,15D2,16D2 |
InChI Key |
ZVHNDZWQTBEVRY-GTAZUTTNSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(O1)([2H])[2H])C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)[2H] |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)




![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)


![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)
![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)




